REACTION_CXSMILES
|
[Li].C([N:9]1[C:18]2[CH2:17][CH2:16][CH:15](O)[CH2:14][C:13]=2[CH2:12][CH2:11][CH2:10]1)C1C=CC=CC=1.C(N1C2C(CC(O)CC=2)CCC1)C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH:9]1[C:18]2[CH:13]([CH2:14][CH2:15][CH2:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1 |f:3.4.5.6.7.8,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
1-benzyl-6-hydroxy-1,2,3,4,5,6,7,8-octahydroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCCC=2CC(CCC12)O
|
Name
|
1-benzyl-6-hydroxy-1,2,3,4,4a,5,6,7-octahydroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCCC2CC(CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
of the above mixture were dissolved in 1 l
|
Type
|
ADDITION
|
Details
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After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature under a nitrogen atmosphere for about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
excess lithium aluminumhydride destroyed by the addition of ethyl acetate
|
Type
|
ADDITION
|
Details
|
10 percent aqueous sodium hydroxide was added
|
Type
|
ADDITION
|
Details
|
At this point, the reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture was extracted several times with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform extracts were separated
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
CUSTOM
|
Details
|
yielded a residue comprising
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |